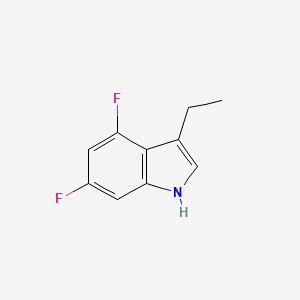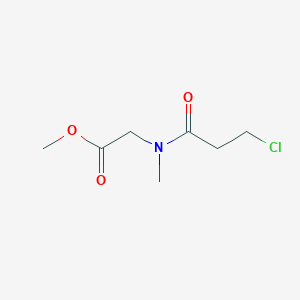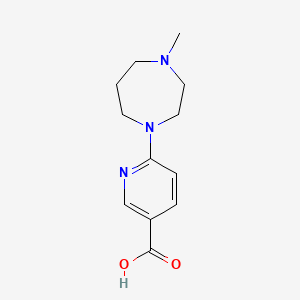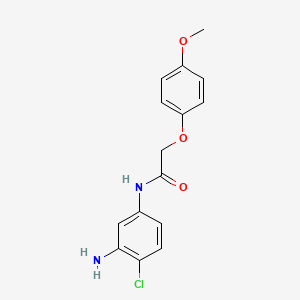
3-Ethyl-4,6-difluoro-1H-indole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrosynthesis and Functionalization
The electrosynthesis of fluorinated indole derivatives, specifically through anodic fluorination, has been successfully executed on various N-acetyl-3-substituted indole derivatives, leading to trans-2,3-difluoro-2,3-dihydroindoles selectively. This process highlights the utility of difluorinated products in synthesizing monofluoroindole derivatives, depending on the substituents at the 3-position, showcasing the versatile synthetic applications of fluorinated indoles (Yin, Wang, Inagi, & Fuchigami, 2010).
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions offer a broad spectrum of functionalities, applicable to complex molecule synthesis, including indoles. This approach has significantly influenced organic synthesis, providing access to fine chemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste. The methodology underscores the catalytic nature of palladium in synthesizing biologically active compounds, including those based on indole structures (Cacchi & Fabrizi, 2005).
Synthesis of Free-NH Indole 2-Acetamides
The synthesis of free-NH indole 2-acetamides from ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates, facilitated by primary or secondary amines in the presence of palladium catalysts, illustrates the adaptability of indole chemistry for generating structurally diverse compounds. This methodology can be applied to synthesize free-NH indole 2-acetic acid methyl esters, demonstrating the indole nucleus's vast potential in medicinal and synthetic chemistry (Cacchi, Fabrizi, & Filisti, 2009).
Antimicrobial Activities
Fluorinated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones have been synthesized and evaluated for in vitro antibacterial and antifungal activities, demonstrating the potential of fluorinated indoles in developing new antimicrobial agents. This strategic synthesis employs direct fluorination, providing a facile pathway to construct novel indole derivatives with significant bioactivities (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Urease Inhibition
Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have shown potent inhibitory activity against urease enzyme, indicating the indole scaffold's utility in designing therapeutic agents for conditions associated with urease activity. These findings suggest the relevance of indole derivatives in drug discovery and development programs, particularly for treating diseases where urease activity is a factor (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
Propiedades
IUPAC Name |
3-ethyl-4,6-difluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c1-2-6-5-13-9-4-7(11)3-8(12)10(6)9/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFPXAFABSHBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4,6-difluoro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine](/img/structure/B1460395.png)
![1-ethyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1460396.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B1460399.png)
![1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1460400.png)
![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1460401.png)


![{[(4-Fluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1460412.png)

![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460414.png)


